N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Description
N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of the trifluoromethyl group and the oxadiazole ring in its structure contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C18H14F3N3O3 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H14F3N3O3/c1-26-14-4-2-3-11(9-14)10-22-16(25)17-23-15(24-27-17)12-5-7-13(8-6-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
InChI Key |
XUOXADDSMWNPFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic or basic conditions. For instance, the reaction of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid with hydrazine hydrate can yield the desired oxadiazole ring .
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. For example, the reaction of 3-methoxybenzyl chloride with the oxadiazole derivative in the presence of a base such as potassium carbonate can lead to the formation of the desired compound .
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Industrial Production Methods: : Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids under strong oxidizing conditions .
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Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, resulting in the formation of reduced derivatives with altered biological activities .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group .
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Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation .
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Major Products: : The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with different functional groups .
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
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Agriculture: : The compound exhibits broad-spectrum agricultural biological activities, including nematocidal and antifungal properties. It has been evaluated for its effectiveness against plant pathogens and pests .
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Materials Science: : The compound’s unique chemical properties make it suitable for use in materials science, particularly in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
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Pathways Involved: : The compound can modulate signaling pathways such as the NF-kB inflammatory pathway, leading to reduced inflammation and cell proliferation. It may also induce apoptosis in cancer cells by targeting specific proteins involved in cell survival .
Comparison with Similar Compounds
N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds: : Similar compounds include other oxadiazole derivatives such as 1,3,4-oxadiazole and 1,2,4-thiadiazole derivatives. These compounds share the oxadiazole ring but differ in their substituents and biological activities .
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Uniqueness: : The presence of the trifluoromethyl group and the methoxyphenyl group in this compound contributes to its unique chemical properties and enhanced biological activities compared to other oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
